Cas no 71202-01-2 (Benzaldehyde, 2-iodo-3,5-dimethoxy-)
Benzaldehyde, 2-iodo-3,5-dimethoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde, 2-iodo-3,5-dimethoxy-
- 2-iodo-3,5-dimethoxybenzaldehyde
- Z2311077303
- DTXSID20465915
- EN300-6488778
- 71202-01-2
-
- Inchi: 1S/C9H9IO3/c1-12-7-3-6(5-11)9(10)8(4-7)13-2/h3-5H,1-2H3
- InChI Key: BPSDHVYCRCKIEE-UHFFFAOYSA-N
- SMILES: IC1=C(C=O)C=C(C=C1OC)OC
Computed Properties
- Exact Mass: 291.95917
- Monoisotopic Mass: 291.95964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.5Ų
Experimental Properties
- PSA: 35.53
Benzaldehyde, 2-iodo-3,5-dimethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6488778-0.05g |
2-iodo-3,5-dimethoxybenzaldehyde |
71202-01-2 | 95% | 0.05g |
$155.0 | 2023-07-07 | |
| Enamine | EN300-6488778-0.1g |
2-iodo-3,5-dimethoxybenzaldehyde |
71202-01-2 | 95% | 0.1g |
$232.0 | 2023-07-07 | |
| Enamine | EN300-6488778-0.25g |
2-iodo-3,5-dimethoxybenzaldehyde |
71202-01-2 | 95% | 0.25g |
$331.0 | 2023-07-07 | |
| Enamine | EN300-6488778-0.5g |
2-iodo-3,5-dimethoxybenzaldehyde |
71202-01-2 | 95% | 0.5g |
$524.0 | 2023-07-07 | |
| Enamine | EN300-6488778-1.0g |
2-iodo-3,5-dimethoxybenzaldehyde |
71202-01-2 | 95% | 1.0g |
$671.0 | 2023-07-07 | |
| Enamine | EN300-6488778-2.5g |
2-iodo-3,5-dimethoxybenzaldehyde |
71202-01-2 | 95% | 2.5g |
$1315.0 | 2023-07-07 | |
| Enamine | EN300-6488778-5.0g |
2-iodo-3,5-dimethoxybenzaldehyde |
71202-01-2 | 95% | 5.0g |
$1945.0 | 2023-07-07 | |
| Enamine | EN300-6488778-10.0g |
2-iodo-3,5-dimethoxybenzaldehyde |
71202-01-2 | 95% | 10.0g |
$2884.0 | 2023-07-07 | |
| 1PlusChem | 1P01H9DF-50mg |
Benzaldehyde, 2-iodo-3,5-dimethoxy- |
71202-01-2 | 95% | 50mg |
$246.00 | 2024-04-21 | |
| 1PlusChem | 1P01H9DF-100mg |
Benzaldehyde, 2-iodo-3,5-dimethoxy- |
71202-01-2 | 95% | 100mg |
$339.00 | 2024-04-21 |
Benzaldehyde, 2-iodo-3,5-dimethoxy- Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Benzaldehyde, 2-iodo-3,5-dimethoxy-
Benzaldehyde, 2-iodo-3,5-dimethoxy- (CAS No. 71202-01-2): A Comprehensive Overview
Benzaldehyde, 2-iodo-3,5-dimethoxy- (CAS No. 71202-01-2) is a specialized aromatic compound that has garnered significant attention in organic chemistry and pharmaceutical research. This compound, characterized by its unique iodo and dimethoxy substitutions, serves as a versatile intermediate in synthetic chemistry. Its molecular formula is C9H9IO3, and it features a benzaldehyde core modified with an iodine atom at the 2-position and methoxy groups at the 3- and 5-positions. These functional groups contribute to its reactivity and make it valuable for various applications.
The compound's chemical properties are influenced by the electron-withdrawing effect of the iodine atom and the electron-donating nature of the methoxy groups. This balance of electronic effects makes 2-iodo-3,5-dimethoxybenzaldehyde a useful building block in the synthesis of complex molecules. Researchers often explore its potential in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in drug discovery and material science.
One of the most searched questions about Benzaldehyde, 2-iodo-3,5-dimethoxy- is its role in medicinal chemistry. Recent studies highlight its utility in designing novel heterocyclic compounds, which are key scaffolds in many FDA-approved drugs. For instance, derivatives of this compound have shown promise in targeting enzyme inhibitors and receptor modulators, aligning with the growing interest in personalized medicine and targeted therapies.
Another trending topic is the compound's application in agrochemical research. With the increasing demand for sustainable farming solutions, 2-iodo-3,5-dimethoxybenzaldehyde is being investigated as a precursor for developing new pesticides and herbicides. Its structural motifs are compatible with bioactive molecules that exhibit selective toxicity toward pests while minimizing environmental impact.
From a market perspective, the demand for Benzaldehyde, 2-iodo-3,5-dimethoxy- is rising due to its niche applications. Suppliers and manufacturers are focusing on scalable synthesis methods to meet the needs of academic and industrial researchers. Analytical techniques like HPLC and NMR are commonly employed to ensure the purity and quality of this compound, which is critical for reproducible results in experimental settings.
In the context of green chemistry, researchers are exploring eco-friendly protocols for synthesizing 2-iodo-3,5-dimethoxybenzaldehyde. Catalytic methods using palladium or copper complexes are gaining traction, as they reduce waste and improve atom economy. This aligns with the broader scientific community's push toward sustainable and efficient chemical processes.
For those working in material science, this compound offers intriguing possibilities. Its aromatic core and functional groups make it a candidate for designing organic semiconductors and photovoltaic materials. As renewable energy solutions become a global priority, such applications are likely to drive further interest in CAS No. 71202-01-2.
In summary, Benzaldehyde, 2-iodo-3,5-dimethoxy- is a multifaceted compound with significant potential across multiple disciplines. Its unique structure and reactivity profile make it a valuable tool for chemists and researchers aiming to address contemporary challenges in drug development, agriculture, and sustainable technology. As scientific advancements continue, the relevance of this compound is expected to grow, solidifying its place in modern chemistry.
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